molecular formula C8H11F3N2O3 B13539259 2,2,2-trifluoroethylN-(6-oxopiperidin-3-yl)carbamate

2,2,2-trifluoroethylN-(6-oxopiperidin-3-yl)carbamate

Katalognummer: B13539259
Molekulargewicht: 240.18 g/mol
InChI-Schlüssel: IRHDLFFOPGNFBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C₈H₁₁F₃N₂O₃ It is characterized by the presence of a trifluoroethyl group, a piperidinone ring, and a carbamate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate typically involves the following steps:

    Formation of the Piperidinone Ring: The starting material, 3-piperidone, is reacted with suitable reagents to introduce the 6-oxo group.

    Introduction of the Carbamate Group: The intermediate is then treated with 2,2,2-trifluoroethyl isocyanate under controlled conditions to form the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperidinone ring or the carbamate group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trifluoroethyl group or the piperidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroethyl N-(4-oxopiperidin-3-yl)carbamate: Similar structure but with a different position of the oxo group.

    2,2,2-Trifluoroethyl N-(6-hydroxypiperidin-3-yl)carbamate: Contains a hydroxyl group instead of an oxo group.

Uniqueness

2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines

Eigenschaften

Molekularformel

C8H11F3N2O3

Molekulargewicht

240.18 g/mol

IUPAC-Name

2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate

InChI

InChI=1S/C8H11F3N2O3/c9-8(10,11)4-16-7(15)13-5-1-2-6(14)12-3-5/h5H,1-4H2,(H,12,14)(H,13,15)

InChI-Schlüssel

IRHDLFFOPGNFBC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NCC1NC(=O)OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.